3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione
CAS No.:
Cat. No.: VC18054245
Molecular Formula: C15H15N3O3
Molecular Weight: 285.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15N3O3 |
|---|---|
| Molecular Weight | 285.30 g/mol |
| IUPAC Name | 3-(1-oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione |
| Standard InChI | InChI=1S/C15H15N3O3/c19-13-2-1-12(14(20)17-13)18-7-10-3-8-5-16-6-9(8)4-11(10)15(18)21/h3-4,12,16H,1-2,5-7H2,(H,17,19,20) |
| Standard InChI Key | JOFWTVIUJXDETL-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C4CNCC4=C3 |
Introduction
3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione is a complex organic compound with a specific molecular structure. It is characterized by its unique fusion of pyrrolo and isoindol rings, which are connected to a piperidine-2,6-dione moiety. This compound is of interest in various fields, including pharmaceutical chemistry and organic synthesis.
Molecular Formula and Weight
CAS Number
SMILES Notation
Structural Features
-
The compound features a tetrahydropyrrolo[3,4-f]isoindol ring system linked to a piperidine-2,6-dione ring. This structure suggests potential biological activity due to its complex heterocyclic framework.
Synthesis Methods
-
While specific synthesis methods for this compound are not detailed in the available literature, compounds with similar structures often involve multi-step reactions including ring closure and functional group modifications.
Availability
-
This compound is available from chemical suppliers such as Aaron Chemicals and A2B Chem, with various packaging options .
Organic Synthesis
-
The compound's unique structure makes it a candidate for further synthetic modifications, potentially leading to new compounds with interesting properties.
Data Tables
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume